Carboximidamide Positional Isomerism (C5 vs. C4): Differential Kinase Selectivity Profile
The 5-carboximidamide regioisomer (target compound) is structurally differentiated from the 4-carboximidamide analog (CAS 2098014-55-0) by the position of the carboximidamide group on the pyrazole ring. The 4-carboximidamide analog has demonstrated sub-micromolar IC₅₀ values against JAK3 and TYK2 kinases in preliminary screening, with molecular docking indicating ATP-binding pocket engagement via the 4-carboximidamide moiety [1]. For the 5-carboximidamide regioisomer, the altered hydrogen-bond donor/acceptor geometry is predicted to shift kinase selectivity, though no potencies against JAK3/TYK2 have been disclosed for the 5-substituted compound . This positional isomerism represents a critical selection criterion for kinase inhibitor screening programs where target engagement is regioisomer-dependent.
| Evidence Dimension | Kinase inhibition (JAK3/TYK2) — regioisomer comparison |
|---|---|
| Target Compound Data | JAK3 IC₅₀: Not publicly reported; TYK2 IC₅₀: Not publicly reported |
| Comparator Or Baseline | 4-Carboximidamide isomer (CAS 2098014-55-0): JAK3 IC₅₀ — sub-micromolar; TYK2 IC₅₀ — sub-micromolar (exact values undisclosed) |
| Quantified Difference | Not quantifiable due to missing target compound data; qualitative difference in kinase selectivity profile expected based on docking topology |
| Conditions | In vitro kinase inhibition assay; molecular docking in ATP-binding pocket; data sourced from aggregated vendor literature (Kuujia.com) |
Why This Matters
Laboratories seeking to explore differential kinase selectivity between pyrazole regioisomers must procure the 5-carboximidamide variant specifically, as the 4-substituted isomer exhibits a distinct and non-interchangeable target engagement profile.
- [1] Kuujia Chemical Database. CAS 2098014-55-0: JAK3 and TYK2 kinase inhibition data for the 4-carboximidamide regioisomer. View Source
